1-Bromo-7-chloronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVPHXPGHQNPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492917 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29016-72-6 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-7-chloronaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-7-chloronaphthalene, a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document delves into its molecular structure, spectroscopic signature, synthesis methodologies, and reactivity, with a particular focus on its potential as a building block in the development of novel therapeutic agents. The information presented herein is intended to equip researchers and professionals in the field of drug discovery with the critical knowledge required for the effective utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of Halogenated Naphthalenes

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen substituents onto this bicyclic aromatic system provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, offers a unique platform for the synthesis of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₆BrCl.[1][2] Its molecular structure and key identifiers are presented below.

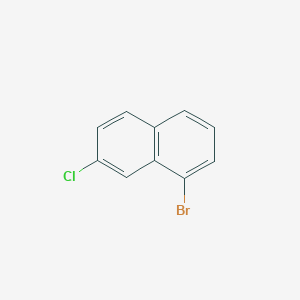

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its related isomers is provided in the table below. It is important to note that while some data for the 1,7-isomer is available, other properties are inferred from data on closely related isomers such as 1-bromo-8-chloronaphthalene.

| Property | This compound | 1-Bromo-8-chloronaphthalene | 7-Bromo-1-chloronaphthalene |

| CAS Number | 29016-72-6[1][2] | 20816-79-9[3][4] | 90947-99-2[5] |

| Molecular Formula | C₁₀H₆BrCl[1][2] | C₁₀H₆BrCl[3][4] | C₁₀H₆BrCl[5] |

| Molecular Weight | 241.51 g/mol [1][2] | 241.51 g/mol [3][4] | 241.51 g/mol [5] |

| Physical Form | Solid[6] | White Solid[4] | Not specified |

| Melting Point | Not specified | 87-88 °C[4] | Not specified |

| Boiling Point | Not specified | 150-160 °C (5-6 Torr)[4] | Not specified |

| Calculated LogP | 4.2557[1] | 4.3[3] | 4.6[5] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of the isomeric 1-bromo-8-chloronaphthalene.[4] Note: This procedure has not been optimized for this compound and should be adapted and tested on a small scale with appropriate safety precautions.

-

Diazotization:

-

Dissolve 7-chloro-1-naphthylamine in a suitable acidic medium, such as a mixture of hydrobromic acid and acetic acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific isomer is not publicly available, the expected spectral features can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents. For comparison, the reported ¹H NMR data for 1-bromo-8-chloronaphthalene shows signals at δ 7.93 (dd, J = 7.6, 1.2 Hz, 1H), 7.82 (dd, J = 8.4, 1.2 Hz, 1H), 7.79 (dd, J = 8.4, 1.2 Hz, 1H), 7.67 (dd, J = 7.6, 1.2 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H), and 7.28 (t, J = 8.0 Hz, 1H).[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons directly attached to the halogens (C1 and C7) will exhibit characteristic chemical shifts. Based on data for 1-bromonaphthalene and 1-chloronaphthalene, the C-Br signal is expected around δ 120-125 ppm, and the C-Cl signal around δ 130-135 ppm. The other carbon signals will appear in the typical aromatic region.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.51 g/mol . A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive indicator for the presence of one bromine and one chlorine atom.

Reactivity and Synthetic Applications

The two halogen atoms on the naphthalene core of this compound possess differential reactivity, which is the cornerstone of its utility in organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.

Selective Cross-Coupling Reactions

This differential reactivity allows for the selective functionalization at the C1 position via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, while leaving the chlorine at the C7 position intact for subsequent transformations.

Caption: Sequential functionalization of this compound.

This stepwise approach is highly valuable in the synthesis of complex molecules where precise control over the introduction of different substituents is required. Such strategies are central to modern drug discovery efforts. For instance, bromonaphthalene scaffolds are utilized in the development of antagonists for chemokine receptors like CCR8, which are implicated in inflammatory diseases and cancer.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related halogenated naphthalenes should be strictly followed.

-

Hazard Statements: Based on data for isomers, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][9]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[10]

-

If on skin: Wash with plenty of water.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, enabling the creation of diverse and complex molecular architectures. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a solid foundation of its expected properties, synthesis, and reactivity based on established chemical principles and data from closely related compounds. Researchers are encouraged to use this information as a starting point for their investigations and to contribute to the growing body of knowledge on this promising chemical entity.

References

- 1. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 1-Bromo-8-chloronaphthalene | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 5. 7-Bromo-1-chloronaphthalene | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. carlroth.com [carlroth.com]

1-Bromo-7-chloronaphthalene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-7-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a dihalogenated aromatic compound of significant interest in synthetic chemistry. We delve into its core molecular structure, physicochemical properties, and detailed spectroscopic characteristics. This document serves as a key resource for professionals in research and drug development, offering insights into its synthetic accessibility and strategic utility as a versatile building block. The guide explains the causality behind its reactivity, particularly the differential reactivity of its carbon-halogen bonds, which is pivotal for its application in sequential, site-selective cross-coupling reactions.

Introduction

Substituted naphthalenes are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, owing to their unique electronic and steric properties.[1][2] this compound (CAS No. 29016-72-6) is a valuable intermediate within this class, featuring two distinct halogen atoms on a naphthalene core.[3] This specific arrangement of a bromine atom at the C1 position and a chlorine atom at the C7 position provides a platform for regioselective functionalization. The differing reactivity of the C-Br and C-Cl bonds allows chemists to orchestrate synthetic sequences with high precision, making it an attractive precursor for complex molecular architectures and active pharmaceutical ingredients (APIs).[4][5] This guide offers a detailed examination of its molecular structure, characterization data, and synthetic logic, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of this compound are rooted in its distinct molecular structure, which dictates its physical properties and chemical behavior.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound

-

CAS Number: 29016-72-6[3]

-

Molecular Formula: C₁₀H₆BrCl[3]

-

Molecular Weight: 241.51 g/mol [3]

-

SMILES: C1=CC=C2C(=C1Br)C=C(C=C2)Cl[3]

-

Synonyms: Naphthalene, 1-bromo-7-chloro[3]

Structural Analysis

The structure consists of a fused bicyclic aromatic naphthalene system. The bromine atom is substituted at the alpha (C1) position, while the chlorine atom is at a beta (C7) position on the opposite ring. This substitution pattern breaks the symmetry of the naphthalene core, resulting in a unique set of six distinct aromatic protons, each with a specific electronic environment. The presence of two different halogens with varying electronegativity and atomic size introduces electronic asymmetry and potential for selective chemical transformations.

Caption: Molecular structure of this compound.

Physicochemical Properties

Commercially available this compound is typically supplied as a solid with a purity of 97% or higher.[6][7]

-

Appearance: Yellow to light brown crystals.[6]

-

Storage: Stable under normal conditions; should be stored sealed at room temperature.[6][7]

-

Solubility: While specific data is limited, as a halogenated aromatic hydrocarbon, it is expected to be insoluble in water but soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a publicly available, fully assigned spectrum is not available, the expected features can be reliably predicted based on the analysis of similar structures like 1-bromonaphthalene and 1-chloronaphthalene.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (approx. 7.2-8.2 ppm). The proton at the C8 position, being in the peri position relative to the C1-bromine, would likely appear as the most downfield signal due to steric compression and anisotropic effects. The coupling patterns will be complex, featuring both ortho- (J ≈ 7-9 Hz) and meta- (J ≈ 1-3 Hz) couplings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten signals for the ten unique carbon atoms of the naphthalene core. The carbons directly attached to the halogens (C1 and C7) will be significantly influenced by their electronegativity and heavy atom effects. Based on data for 1-bromonaphthalene, the C1 signal is expected around 120-125 ppm.[10] The remaining eight signals will appear in the typical aromatic carbon range (approx. 125-135 ppm).

-

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in major peaks at m/z = 240 (C₁₀H₆⁷⁹Br³⁵Cl), 242 (C₁₀H₆⁸¹Br³⁵Cl and C₁₀H₆⁷⁹Br³⁷Cl), and 244 (C₁₀H₆⁸¹Br³⁷Cl), providing definitive confirmation of the elemental composition.

Synthesis and Strategic Reactivity

The utility of this compound in drug development is intrinsically linked to its synthesis and the predictable reactivity of its halogen substituents.

Plausible Synthetic Protocol

While numerous methods exist for synthesizing substituted naphthalenes, a reliable and common approach for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[2][11] Drawing from established procedures for analogous compounds like 1-bromo-8-chloronaphthalene, a robust synthetic workflow can be proposed starting from 7-chloronaphthalen-1-amine.[12]

Expert Insight: The choice of a Sandmeyer reaction is based on its reliability and scalability for converting an aromatic amine into a halide. The amine precursor provides unambiguous regiochemical control, ensuring the final product has the desired 1,7-substitution pattern, which can be difficult to achieve with direct electrophilic halogenation of chloronaphthalene due to the formation of isomeric mixtures.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Illustrative):

-

Reaction Setup: To a solution of 7-chloronaphthalen-1-amine and an acid like p-toluenesulfonic acid monohydrate in acetonitrile, cool the mixture to between -5 °C and 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature. Stir for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

-

Sandmeyer Reaction: To this mixture, add a solution of copper(I) bromide (CuBr).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield pure this compound.

Reactivity and Application in Cross-Coupling

The primary strategic value of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions.[13][14]

Field-Proven Insight: The carbon-bromine bond is weaker and more susceptible to oxidative addition by a low-valent metal catalyst (typically palladium(0) or nickel(0)) than the carbon-chlorine bond.[15][16] This reactivity difference (C-Br > C-Cl) is the cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination—at the C1 position while leaving the C7-chloro substituent intact for a subsequent, different transformation under more forcing conditions. This self-validating system allows for the controlled, stepwise construction of highly functionalized naphthalene derivatives, a critical capability in modern drug discovery.[17]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 29016-72-6 | [3],[6] |

| Molecular Formula | C₁₀H₆BrCl | [3] |

| Molecular Weight | 241.51 g/mol | [3] |

| Appearance | Yellow to light brown crystals | [6] |

| Typical Purity | ≥97% | [6],[7] |

| SMILES | C1=CC=C2C(=C1Br)C=C(C=C2)Cl | [3] |

| LogP (Calculated) | 4.2557 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived directly from its molecular structure. The specific placement of two different halogens on the naphthalene scaffold provides a powerful tool for regioselective synthesis. Understanding its structural properties, spectroscopic fingerprints, and the nuanced reactivity of its C-Br and C-Cl bonds enables scientists and drug development professionals to design efficient and elegant synthetic routes to complex, high-value molecules. This guide provides the core technical knowledge required to leverage this compound as a versatile building block in advanced chemical research.

References

- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 3. chemscene.com [chemscene.com]

- 4. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound, CasNo.29016-72-6 BOC Sciences United States [bocscichem.lookchem.com]

- 7. This compound | 29016-72-6 [sigmaaldrich.com]

- 8. 1-Bromonaphthalene(90-11-9) 1H NMR [m.chemicalbook.com]

- 9. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

An In-depth Technical Guide to 1-Bromo-7-chloronaphthalene (CAS Number: 29016-72-6)

Introduction

1-Bromo-7-chloronaphthalene is a disubstituted naphthalene derivative featuring both bromine and chlorine atoms on its aromatic core. Such halogenated polycyclic aromatic hydrocarbons are of significant interest to researchers in medicinal chemistry and materials science. The distinct electronic properties and reactivity of the carbon-halogen bonds provide a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of this compound, including its chemical and physical properties, proposed synthetic routes, predicted spectral characteristics, and potential applications, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 29016-72-6 | |

| Molecular Formula | C₁₀H₆BrCl | |

| Molecular Weight | 241.51 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% (commercially available) | |

| Storage | Room temperature, in a tightly sealed container |

Proposed Synthetic Pathways

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound, starting from a suitable precursor.

Caption: A conceptual workflow for the synthesis of this compound.

Route 1: From 7-Chloro-1-naphthylamine (Sandmeyer Reaction)

A common and reliable method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. This would involve the diazotization of 7-chloro-1-naphthylamine followed by treatment with a copper(I) bromide salt.

Step-by-Step Protocol:

-

Diazotization: 7-chloro-1-naphthylamine is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The diazonium group is replaced by a bromine atom, yielding crude this compound.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Route 2: Electrophilic Bromination of 2-Chloronaphthalene

Direct electrophilic bromination of a substituted naphthalene could also be a viable route. Starting with 2-chloronaphthalene, bromination would likely lead to a mixture of isomers. The directing effects of the chloro group and the nature of the naphthalene ring system would influence the position of bromination.

Causality of Experimental Choices:

-

The chloro group is an ortho-, para-director. In the case of 2-chloronaphthalene, this would direct incoming electrophiles to the 1, 3, 6, and 8 positions.

-

The naphthalene ring system itself has preferred positions for electrophilic attack, with the alpha-positions (1, 4, 5, 8) being more reactive than the beta-positions (2, 3, 6, 7).

-

Therefore, the bromination of 2-chloronaphthalene would be expected to yield a mixture of products, including the desired this compound, which would necessitate careful separation and purification.

Predicted Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents. Protons on the same ring as a halogen will be deshielded, shifting them downfield. The coupling constants (J-values) will provide information about the connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten signals, corresponding to the ten carbon atoms of the naphthalene core. The carbons directly bonded to the halogens (C1 and C7) will be significantly deshielded. The chemical shifts of the other carbons will also be affected by the electron-withdrawing nature of the halogens.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (241.51 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these peaks will reflect the natural isotopic abundances of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of the halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for an aromatic system. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-H out-of-plane bending: ~900-675 cm⁻¹, the pattern of which can be indicative of the substitution pattern on the aromatic ring.

-

C-Br stretching: ~650-550 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Reactivity and Potential Applications in Drug Development

The presence of two different halogen atoms on the naphthalene scaffold of this compound provides opportunities for selective functionalization, making it a potentially valuable building block in organic synthesis and medicinal chemistry.

Differential Reactivity

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity allows for the selective introduction of a substituent at the 1-position while leaving the 7-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex molecules with precise substitution patterns.

Potential as a Pharmacophore Scaffold

The naphthalene core is a common motif in many biologically active compounds and approved drugs. By serving as a rigid scaffold, it can position functional groups in a specific orientation for interaction with biological targets. The halogen atoms on this compound can be replaced with a variety of other functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

Hypothetical Reaction Pathway in Drug Synthesis

The following diagram illustrates a hypothetical reaction pathway where this compound is used as a starting material for the synthesis of a more complex, potentially biologically active molecule.

Caption: A hypothetical synthetic route utilizing the differential reactivity of this compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a halogenated naphthalene derivative with potential as a versatile building block in organic synthesis, particularly in the field of drug discovery. While specific experimental data for this compound is limited, its structural features suggest that it can be selectively functionalized to generate a library of novel compounds for biological screening. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-7-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape of a Niche Halogenated Naphthalene

1-Bromo-7-chloronaphthalene, a disubstituted naphthalene with the Chemical Abstracts Service (CAS) number 29016-72-6 , presents a unique case study in the characterization of specialized organic compounds. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its synthesis, purification, and application. However, a comprehensive survey of the existing scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical and spectroscopic data for this specific isomer.

This guide is structured to address this data gap head-on. It will provide a transparent overview of the known information, leverage data from closely related isomers for comparative analysis, and introduce robust computational methodologies to predict the physical properties of this compound. By embracing a multi-faceted approach, this document aims to be an indispensable resource for researchers working with this and similar halogenated aromatic compounds. We will delve into the causality behind experimental choices for determining these properties and establish a framework for the self-validating application of this knowledge in a research and development setting.

Molecular Identity and Core Physicochemical Parameters

A foundational understanding of a molecule begins with its fundamental identifiers and structural properties.

Chemical Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 29016-72-6[1]

-

Molecular Formula: C₁₀H₆BrCl[2]

-

Molecular Weight: 241.51 g/mol [2]

-

Canonical SMILES: C1=CC=C2C(=C1Br)C=C(C=C2)Cl[2]

-

InChI Key: DVVPHXPGHQNPNW-UHFFFAOYSA-N[3]

The structure, characterized by a naphthalene core with a bromine atom at the 1-position and a chlorine atom at the 7-position, dictates its electronic and steric properties, which in turn influence its physical behavior.

Summary of Known and Predicted Physical Properties

Due to the absence of experimentally determined data for this compound, the following table includes both information from chemical suppliers and computationally predicted values. For comparative context, experimentally determined values for the isomeric 1-Bromo-8-chloronaphthalene are also provided.

| Property | This compound (CAS: 29016-72-6) | 1-Bromo-8-chloronaphthalene (CAS: 20816-79-9) | Data Source |

| Appearance | Yellow to light brown crystals | White solid | Supplier Data[1][4] |

| Melting Point | Data Not Available | 87-88 °C | Experimental[4] |

| Boiling Point | Data Not Available | 150-160 °C (at 5-6 Torr) | Experimental[4] |

| Density | Data Not Available | 1.592 ± 0.06 g/cm³ (Predicted) | Computational[5] |

| LogP (Octanol-Water Partition Coefficient) | 4.26 (Predicted) | 4.26 (Predicted) | Computational[2] |

The significant difference in the melting point between solid isomers highlights the profound impact of substituent placement on the crystal lattice energy. The peri-interaction between the bromine and chlorine atoms in the 1,8-isomer likely results in a more ordered and stable crystal structure, leading to a higher melting point compared to what might be expected for the 1,7-isomer.

Synthesis and Structural Elucidation: A Necessary Precursor to Physical Property Determination

The purity of a compound is a critical determinant of its physical properties. Therefore, a discussion of the synthetic route and the methods for its characterization is essential.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol Considerations:

-

Diazotization: 7-Chloro-1-naphthylamine would be dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution would then be added to a solution of copper(I) bromide. The copper catalyst facilitates the displacement of the diazonium group with a bromide ion, leading to the formation of this compound.

-

Work-up and Purification: The crude product would be extracted from the reaction mixture using a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer would then be washed, dried, and the solvent evaporated. Purification would likely be achieved through recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

The primary impurity to monitor for would be the starting material, 7-chloro-1-naphthylamine, and any side-products from the diazotization reaction.

Spectroscopic and Physicochemical Characterization: Experimental and Computational Approaches

Given the absence of published experimental spectra, this section will outline the standard experimental techniques used for characterization and provide a guide to computational prediction of these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

3.1.1. Experimental Protocol for NMR Analysis:

-

Sample Preparation: A 5-10 mg sample of purified this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The chemical shifts (δ) would be reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm). The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) would be determined to establish the connectivity of the protons on the naphthalene ring.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, typically proton-decoupled, would be acquired. The chemical shifts would be referenced to the CDCl₃ solvent peak (77.16 ppm). The number of distinct carbon signals would confirm the symmetry of the molecule.

3.1.2. Computational Prediction of NMR Spectra:

In the absence of experimental data, computational methods can provide valuable predictions of NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have been shown to be effective.

Workflow for Computational NMR Prediction:

Caption: Workflow for predicting NMR spectra using DFT.

This computational approach, when benchmarked against known spectra of related compounds, can provide a high degree of confidence in the predicted chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

3.2.1. Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, stable organic molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly with a hyphenated technique like LC-MS.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak would be observed, confirming the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom (with isotopes ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br). The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

3.3.1. Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum would show characteristic C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (in the fingerprint region, typically below 1000 cm⁻¹).

Solubility and Partitioning Behavior

The solubility of this compound is a critical parameter for its application in drug development and materials science.

-

Qualitative Solubility: Based on the properties of similar halogenated naphthalenes, it is expected to be practically insoluble in water and soluble in common organic solvents such as chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, xylenes), and ethers (diethyl ether, tetrahydrofuran).

-

LogP: The predicted octanol-water partition coefficient (LogP) of 4.26 indicates a high degree of lipophilicity. This suggests a preference for non-polar environments and a potential for bioaccumulation.

Concluding Remarks and Future Directions

This technical guide has synthesized the currently available information on the physical properties of this compound. The conspicuous lack of experimentally determined data underscores the importance of both careful experimental work and the strategic application of computational chemistry. For researchers embarking on projects involving this compound, the following steps are recommended:

-

Definitive Synthesis and Purification: A detailed, reproducible synthesis protocol should be established and published, including a thorough characterization of the purified product.

-

Comprehensive Spectroscopic Analysis: High-resolution NMR (¹H, ¹³C, and 2D techniques), mass spectrometry, and IR spectroscopy should be performed and the data made publicly available.

-

Experimental Determination of Physical Properties: The melting point, boiling point (under reduced pressure), and solubility in a range of solvents should be experimentally determined.

By systematically addressing these data gaps, the scientific community can build a more complete and reliable understanding of this compound, thereby facilitating its use in the development of new technologies and therapeutics.

References

- 1. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Bromonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-8-chloronaphthalene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-7-chloronaphthalene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated naphthalenes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis. Their utility stems from the presence of halogen substituents, which can be strategically manipulated to construct more complex molecular architectures. This guide focuses on 1-bromo-7-chloronaphthalene, a dihalogenated naphthalene derivative with significant potential in the fields of medicinal chemistry, materials science, and synthetic methodology development. The differential reactivity of the bromo and chloro substituents offers a platform for selective functionalization, making it a valuable intermediate for the synthesis of targeted molecules. This document provides a comprehensive overview of its nomenclature, physicochemical properties, reactivity profile, a proposed synthetic protocol, predicted spectroscopic data, and potential applications.

Nomenclature and Identification

The systematic naming of substituted naphthalenes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the substituents are listed in alphabetical order, followed by the parent name "naphthalene."

IUPAC Name: this compound

It is worth noting that in some databases, this compound may be listed as "7-Bromo-1-chloronaphthalene". While this name is unambiguous, the alphabetically ordered "this compound" is the preferred IUPAC name.

Synonyms:

CAS Numbers: There appears to be some ambiguity in the assignment of CAS numbers for this compound. Two CAS numbers have been associated with this structure in various chemical databases:

-

29016-72-6 : Frequently listed by commercial suppliers for this compound.[4][5][6][7][8][9][10][11]

-

90947-99-2 : Listed in the PubChem database for 7-Bromo-1-chloronaphthalene.[1][2][3][12][13][14]

A comparison of the chemical structures derived from the SMILES notations associated with both CAS numbers confirms that they represent the same molecule: this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrCl | [1] |

| Molecular Weight | 241.51 g/mol | [1] |

| Appearance | Yellow to light brown crystals | |

| Purity | Typically ≥95% or ≥97% from suppliers | [3][6] |

| Storage | Store at room temperature, sealed and dry |

Reactivity Profile

The synthetic utility of this compound is largely dictated by the differential reactivity of the carbon-bromine and carbon-chlorine bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in various cross-coupling reactions.[15] This allows for selective functionalization at the C1 position while leaving the C7 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[16][17][18][19] In the case of this compound, the C1-Br bond is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C7-Cl bond. This selectivity enables the introduction of an aryl, heteroaryl, or alkyl group at the 1-position while retaining the chlorine atom for further functionalization.

Caption: Selective Suzuki-Miyaura coupling at the C1-Br bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds.[20][21][22][23][24] Similar to the Suzuki-Miyaura coupling, the greater reactivity of the aryl bromide allows for the selective amination at the C1 position of this compound. This provides a direct route to 1-amino-7-chloronaphthalene derivatives, which are valuable intermediates in pharmaceutical synthesis.

Other Potential Reactions

-

Sonogashira Coupling: The C1-Br bond can undergo palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to form substituted styrenylnaphthalenes.

-

Grignard and Organolithium Formation: The bromine atom can be converted into a Grignard reagent or an organolithium species, which can then be reacted with various electrophiles. This approach, however, may be less selective and could potentially lead to reactions at the chloro-substituted position under forcing conditions.

-

Photochemical Reactions: Halonaphthalenes are known to undergo photoreactions, which can include radical-mediated processes or photonucleophilic substitutions, depending on the halogen and the solvent.[1][5]

Proposed Synthesis Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Step-by-Step Methodology

-

Diazotization of 7-Chloro-1-naphthylamine:

-

Suspend 7-chloro-1-naphthylamine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the ¹H and ¹³C NMR spectra of this compound can be predicted based on the known effects of substituents on the chemical shifts of naphthalene protons and carbons.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | ~8.0 |

| H-3 | 7.2 - 7.4 | t | ~8.0 |

| H-4 | 7.9 - 8.1 | d | ~8.0 |

| H-5 | 7.7 - 7.9 | d | ~8.8 |

| H-6 | 7.4 - 7.6 | dd | ~8.8, ~2.0 |

| H-8 | 7.8 - 8.0 | d | ~2.0 |

Note: The predicted chemical shifts and coupling constants are estimates and may vary from experimental values.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 120 - 125 |

| C-2 | 128 - 132 |

| C-3 | 126 - 130 |

| C-4 | 125 - 129 |

| C-4a | 131 - 135 |

| C-5 | 127 - 131 |

| C-6 | 129 - 133 |

| C-7 | 130 - 134 |

| C-8 | 124 - 128 |

| C-8a | 133 - 137 |

Applications in Drug Discovery and Materials Science

The unique substitution pattern and differential reactivity of this compound make it an attractive scaffold for the synthesis of a variety of complex organic molecules.

-

Drug Discovery: As an intermediate, it can be utilized in the synthesis of novel compounds for various therapeutic areas. For instance, related dihalonaphthalenes have been used as precursors for inhibitors of enzymes such as KRas, which are implicated in various cancers.[25] The ability to selectively functionalize the C1 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Materials Science: Substituted naphthalenes are known to exhibit interesting photophysical properties.[6][7][26] By introducing different functional groups at the 1- and 7-positions, it is possible to tune the electronic and optical properties of the naphthalene core, leading to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 7-Bromo-1-chloronaphthalene | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. connectsci.au [connectsci.au]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 7. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aablocks.com [aablocks.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound|29016-72-6 - Debyesci [debyesci.com]

- 11. This compound, CasNo.29016-72-6 BOC Sciences United States [bocscichem.lookchem.com]

- 12. 7-Bromo-1-chloronaphthalene | 90947-99-2 [chemicalbook.com]

- 13. 7-Bromo-1-chloronaphthalene | 90947-99-2 [sigmaaldrich.com]

- 14. 90947-99-2(7-Bromo-1-chloronaphthalene) | Kuujia.com [pt.kuujia.com]

- 15. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. research.rug.nl [research.rug.nl]

- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 25. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 26. academic.oup.com [academic.oup.com]

Isomers of bromochloronaphthalene and their properties

An In-depth Technical Guide to the Isomers of Bromochloronaphthalene: Synthesis, Characterization, and Properties

Introduction

Halogenated naphthalenes are a class of aromatic compounds that have garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their utility stems from the unique electronic and steric properties imparted by the halogen substituents on the rigid, fused-ring naphthalene scaffold. Among these, bromochloronaphthalenes represent a versatile subclass of di-halogenated naphthalenes. The presence of two different halogens provides distinct reactive sites for further functionalization, making them valuable intermediates in organic synthesis.[1][2] The naphthalene framework itself is a key building block in many FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.[2][3] This guide provides a comprehensive technical overview of the isomers of bromochloronaphthalene, focusing on their synthesis, structural elucidation, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.

Isomerism in Bromochloronaphthalene

The naphthalene ring system consists of two fused benzene rings with ten carbon atoms. Eight of these carbons are substitutable hydrogen atoms. The positions are numbered according to IUPAC nomenclature, starting from the carbon adjacent to the ring fusion, moving around the perimeter, and leaving the fusion carbons unnumbered. Positions 1, 4, 5, and 8 are chemically equivalent and are referred to as α-positions, while positions 2, 3, 6, and 7 are equivalent and known as β-positions.

For a bromochloronaphthalene molecule, where one bromine and one chlorine atom are substituted onto the ring, there are 14 possible positional isomers. The precise location of these substituents dramatically influences the molecule's physical, chemical, and biological properties.

Caption: IUPAC numbering of the naphthalene ring and a list of the 14 possible positional isomers of bromochloronaphthalene.

Synthesis of Bromochloronaphthalene Isomers

The synthesis of specific bromochloronaphthalene isomers often requires multi-step strategies to control the regioselectivity of halogenation. Direct bromination or chlorination of naphthalene typically yields a mixture of products, with a preference for the α-position (1-position).[4] Therefore, achieving a specific substitution pattern often involves starting with a pre-functionalized naphthalene derivative.

General Synthetic Strategies

-

Halogenation of a Halonaphthalene: A common approach is the electrophilic halogenation of a commercially available monohalonaphthalene (e.g., 1-bromonaphthalene or 2-chloronaphthalene). The directing effect of the existing halogen and the reaction conditions (catalyst, temperature, solvent) will determine the position of the second halogen. For instance, bromination of 1-bromonaphthalene can be controlled to yield 1,4-dibromonaphthalene or 1,5-dibromonaphthalene depending on the conditions.[5] A similar logic applies to introducing a chlorine atom.

-

Sandmeyer Reaction: Starting from a specific amino-naphthalene (naphthylamine), the amino group can be converted to a diazonium salt, which is then displaced by a halogen (Br or Cl) using the appropriate copper(I) salt. This method offers excellent regiochemical control, as a wide variety of naphthylamines are available.

-

Metal-Catalyzed Cross-Coupling: While less common for direct synthesis, coupling reactions can be employed to build complex naphthalene derivatives starting from a bromochloronaphthalene core, underscoring their utility as synthetic intermediates.[1]

Experimental Protocol: Synthesis of 1-Bromo-4-chloronaphthalene

This protocol describes a representative two-step synthesis starting from 1-naphthylamine.

Step 1: Diazotization and Chlorination (Sandmeyer Reaction) to form 1-Chloronaphthalene

-

Preparation: In a well-ventilated fume hood, dissolve 1-naphthylamine in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 1-naphthylamine solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with dilute NaOH and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude 1-chloronaphthalene by vacuum distillation.

Step 2: Electrophilic Bromination of 1-Chloronaphthalene

-

Reaction Setup: Dissolve the purified 1-chloronaphthalene in a suitable inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light. Add a catalytic amount of iron powder or anhydrous ferric chloride.

-

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dropwise with constant stirring. The reaction is exothermic and generates HBr gas, which should be neutralized with a scrubber.

-

Quenching and Work-up: After the bromine addition is complete, stir the reaction mixture at room temperature until the red-brown color of bromine disappears. Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. After solvent removal, the resulting crude product will be a mixture of isomers, with 1-bromo-4-chloronaphthalene as the major product due to the ortho-, para-directing effect of the chlorine atom. Purify the desired isomer by fractional crystallization or column chromatography.

References

A Comprehensive Guide to the Spectroscopic Characterization of 1-Bromo-7-chloronaphthalene

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-7-chloronaphthalene, a halogenated naphthalene derivative of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide will focus on the prediction and interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds and established literature on substituent effects in naphthalene systems.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₁₀H₆BrCl) is a disubstituted naphthalene with a molecular weight of approximately 241.51 g/mol .[1] The precise arrangement of the bromine and chlorine atoms on the naphthalene core dictates its chemical reactivity, physical properties, and potential applications. Spectroscopic analysis is an indispensable tool for confirming the identity and purity of such molecules.[2] Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the compound.

This guide will delve into the theoretical underpinnings of each major spectroscopic method and apply this knowledge to predict the spectral features of this compound. For each technique, a detailed experimental protocol is also provided to enable researchers to acquire high-quality data.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, it is crucial to understand the numbering convention of the naphthalene ring system.

Caption: Molecular structure and numbering of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment. For halogenated aromatic compounds, we expect to see absorptions corresponding to the aromatic C-H and C-C stretching and bending vibrations, as well as the C-Br and C-Cl stretching vibrations.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak | Typical for aromatic compounds. |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected in this region, characteristic of the naphthalene ring system. |

| 1250-1000 | In-plane C-H bending | Medium to Strong | The pattern of these bands can sometimes be indicative of the substitution pattern. |

| 900-675 | Out-of-plane C-H bending | Strong | The positions of these bands are highly dependent on the substitution pattern of the aromatic ring. |

| 700-500 | C-Br stretch | Strong | The exact position is influenced by the overall molecular structure. |

| 800-600 | C-Cl stretch | Strong | This region may overlap with other vibrations. |

The C-X stretching vibrations of halogenated organic compounds decrease in wavenumber as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I).[3] The IR spectrum of naphthalene itself shows characteristic absorptions for its C-H and C-C vibrations, and these will be present but shifted in the spectrum of this compound due to the electronic and mass effects of the halogen substituents.[4][5][6][7]

Experimental Protocol: Acquiring an IR Spectrum

Caption: Workflow for acquiring an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative substituents, like halogens, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The splitting pattern (multiplicity) of a signal is determined by the number of neighboring, non-equivalent protons, and the coupling constant (J) provides information about the dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum:

The six aromatic protons of this compound are all chemically non-equivalent and will each give rise to a distinct signal. The predicted chemical shifts and coupling patterns are based on the known effects of bromine and chlorine substituents on the naphthalene ring and typical coupling constants in aromatic systems.[8][9][10][11]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H2-H3) ≈ 7-9, ⁴J(H2-H4) ≈ 1-2 |

| H-3 | 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J(H3-H2) ≈ 7-9, ³J(H3-H4) ≈ 7-9 |

| H-4 | 7.8 - 8.0 | Doublet (d) | ³J(H4-H3) ≈ 7-9 |

| H-5 | 7.9 - 8.1 | Doublet (d) | ³J(H5-H6) ≈ 8-10 |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-10, ⁴J(H6-H8) ≈ 1-2 |

| H-8 | 7.7 - 7.9 | Doublet (d) | ⁴J(H8-H6) ≈ 1-2 |

-

Rationale for Chemical Shifts: The bromine at C1 will deshield the peri proton H-8 and the ortho proton H-2. The chlorine at C7 will deshield the ortho protons H-6 and H-8. Protons on the same ring as a halogen will generally be more deshielded.

-

Rationale for Coupling: Ortho coupling (³J) is typically in the range of 7-10 Hz. Meta coupling (⁴J) is smaller, around 1-3 Hz. Para coupling (⁵J) is often not resolved.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Halogen substituents have a significant impact on the chemical shifts of the carbons to which they are attached (ipso-carbons) and the adjacent carbons.

Predicted ¹³C NMR Spectrum:

The prediction of ¹³C NMR chemical shifts can be approached by starting with the known chemical shifts of naphthalene and applying substituent chemical shift (SCS) effects for bromine and chlorine.[12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 120 - 125 | Ipso-carbon attached to Br. |

| C-2 | 128 - 132 | |

| C-3 | 125 - 129 | |

| C-4 | 128 - 132 | |

| C-4a | 132 - 136 | Quaternary carbon. |

| C-5 | 126 - 130 | |

| C-6 | 127 - 131 | |

| C-7 | 130 - 135 | Ipso-carbon attached to Cl. |

| C-8 | 124 - 128 | |

| C-8a | 133 - 137 | Quaternary carbon. |

-

Rationale for Chemical Shifts: The ipso-carbons (C-1 and C-7) will be significantly affected by the attached halogens. The other carbons will experience smaller shifts depending on their proximity to the substituents.

Experimental Protocol: Acquiring NMR Spectra

Caption: Workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum:

The mass spectrum of this compound will be characterized by the presence of a molecular ion peak (M⁺) and several fragment ions. The isotopic pattern of the molecular ion will be distinctive due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Predicted Features:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will be for the species containing ⁷⁹Br and ³⁵Cl.

-

Fragmentation Pathways:

-

Loss of Br: A significant fragment will be observed at [M - Br]⁺, corresponding to the loss of a bromine radical.

-

Loss of Cl: A fragment at [M - Cl]⁺, corresponding to the loss of a chlorine radical, is also expected.

-

Loss of Halogens: Subsequent loss of the second halogen from the initial fragment ions is also plausible.

-

Naphthalene Cation: A peak at m/z 127, corresponding to the naphthalene cation radical, may be observed after the loss of both halogens.

-

The fragmentation of halogenated aromatic compounds is often initiated by the cleavage of the carbon-halogen bond.[14][15][16]

Experimental Protocol: Acquiring a Mass Spectrum

Caption: Workflow for acquiring a mass spectrum.

Conclusion

This guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles and leveraging data from related compounds, we have established a solid framework for identifying and characterizing this molecule using IR, NMR, and MS techniques. The experimental protocols outlined herein provide a standardized approach for obtaining high-quality data. For definitive structural confirmation, the synthesis and subsequent experimental analysis of this compound are recommended.

References

- 1. chemscene.com [chemscene.com]

- 2. 7-Bromo-1-chloronaphthalene | C10H6BrCl | CID 53485671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. astrochemistry.org [astrochemistry.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Reactivity of C-Br vs. C-Cl Bonds in 1-Bromo-7-chloronaphthalene: A Technical Guide for Strategic Cross-Coupling

For Immediate Release

Introduction

In the landscape of modern synthetic chemistry, the ability to selectively functionalize polyhalogenated aromatic compounds is a cornerstone of efficient and elegant molecular construction. For researchers and professionals in drug development, the precise control over which halogen participates in a cross-coupling reaction is paramount for building complex molecular architectures. This technical guide provides an in-depth analysis of the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-7-chloronaphthalene, a bifunctional scaffold with significant potential in medicinal chemistry and materials science. We will explore the fundamental principles governing this selectivity and provide practical, field-proven insights into leveraging this reactivity for targeted chemical synthesis.

Theoretical Framework: Understanding the Hierarchy of Halogen Reactivity

The selective transformation of one halogen in the presence of another in a dihalogenated arene is primarily dictated by the inherent differences in their carbon-halogen bond properties. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is a direct consequence of two key factors: bond dissociation energy (BDE) and the mechanism of the critical oxidative addition step.

Bond Dissociation Energy: The Strength of the C-X Bond

The energy required to homolytically cleave a chemical bond is a fundamental determinant of its reactivity. A weaker bond necessitates less energy for cleavage and, in the context of many catalytic cycles, translates to a faster reaction rate.[3] The C-Br bond is significantly weaker than the C-Cl bond in aryl halides. This difference is attributed to the less effective orbital overlap between the larger bromine atom and the carbon atom of the aromatic ring compared to the smaller chlorine atom.[4]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |

| Phenyl-Br | 351.5 | 84.0[4] |

| Phenyl-Cl | 406.3 | 97.1[4] |

This table clearly illustrates that the C-Br bond requires substantially less energy to break, predisposing it to react preferentially in transformations where C-X bond cleavage is rate-determining.

The Oxidative Addition Step: A Mechanistic Linchpin

In the vast majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this oxidative addition is a critical factor governing the overall reaction rate and selectivity.[7]

Due to the lower bond dissociation energy of the C-Br bond, its oxidative addition to a Pd(0) center is kinetically more favorable and proceeds at a faster rate than that of the C-Cl bond.[8][9] This kinetic differentiation is the primary basis for the chemoselective functionalization of the C-Br bond in a molecule like this compound, leaving the C-Cl bond available for subsequent transformations.

Figure 1: Energy profile of oxidative addition for C-Br vs. C-Cl.

Experimental Design for Selective Cross-Coupling

Harnessing the intrinsic reactivity difference between the C-Br and C-Cl bonds in this compound allows for a stepwise functionalization strategy. A variety of palladium-catalyzed cross-coupling reactions can be employed for the initial, selective reaction at the C-Br position.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[10] By carefully controlling the reaction conditions, one can achieve highly selective coupling of an arylboronic acid at the C1 position (the C-Br bond) of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is representative and may require optimization based on the specific arylboronic acid used.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.3 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Triphenylphosphine (PPh₃) or a suitable bulky phosphine ligand (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

-

Solvent system: e.g., Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand, then add this mixture to the main reaction flask.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-coupled product.[11]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-chloro-1-arylnaphthalene.[11]

Figure 2: Experimental workflow for selective Suzuki-Miyaura coupling.

Other Selective Cross-Coupling Reactions

The principle of selective C-Br activation is broadly applicable to other important cross-coupling reactions:

-

Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12] The higher reactivity of the C-Br bond enables the selective synthesis of 7-chloro-1-(alkynyl)naphthalenes.

-

Buchwald-Hartwig Amination: This powerful method for constructing C-N bonds can be applied to selectively aminate the C1 position of this compound.[1][7] The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high yields and selectivity.

Conclusion and Future Outlook

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a robust and predictable platform for selective, stepwise functionalization. By understanding the fundamental principles of bond dissociation energies and the oxidative addition mechanism, researchers can strategically design synthetic routes to complex naphthalene-based molecules. The protocols and insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this powerful tool in their synthetic endeavors. The resulting mono-functionalized 7-chloro-1-substituted naphthalenes are valuable intermediates, poised for further elaboration at the less reactive C-Cl position, thereby opening avenues to a diverse array of novel chemical entities.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]